Cas no 1529776-53-1 (3-Nitrophthalic-d3 Anhydride)

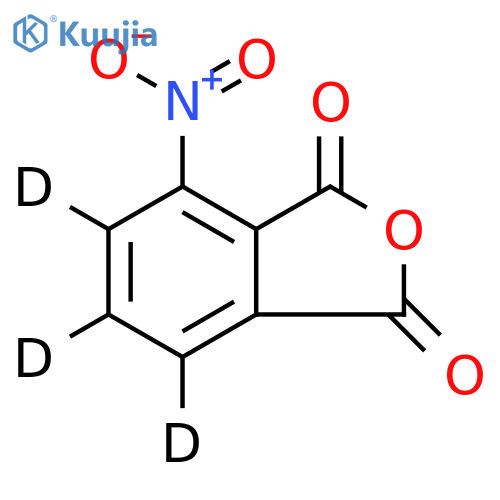

3-Nitrophthalic-d3 Anhydride structure

商品名:3-Nitrophthalic-d3 Anhydride

CAS番号:1529776-53-1

MF:C8D3NO5

メガワット:196.13

CID:4760267

3-Nitrophthalic-d3 Anhydride 化学的及び物理的性質

名前と識別子

-

- 3-Nitrophthalic-d3 Anhydride

-

- インチ: 1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H/i1D,2D,3D

- InChIKey: ROFZMKDROVBLNY-CBYSEHNBSA-N

- ほほえんだ: [N+](C1C([2H])=C([2H])C([2H])=C2C(=O)OC(=O)C=12)(=O)[O-]

3-Nitrophthalic-d3 Anhydride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N515321-10mg |

3-Nitrophthalic-d3 Anhydride |

1529776-53-1 | 10mg |

$ 196.00 | 2023-04-16 | ||

| TRC | N515321-1mg |

3-Nitrophthalic-d3 Anhydride |

1529776-53-1 | 1mg |

$ 64.00 | 2023-04-16 | ||

| TRC | N515321-2mg |

3-Nitrophthalic-d3 Anhydride |

1529776-53-1 | 2mg |

$ 81.00 | 2023-04-16 |

3-Nitrophthalic-d3 Anhydride 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

1529776-53-1 (3-Nitrophthalic-d3 Anhydride) 関連製品

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 249916-07-2(Borreriagenin)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量